2-Chloro-4-fluoro-1-isopropoxybenzene
Overview
Description
2-Chloro-4-fluoro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a halogenated benzene derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an isopropoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene typically involves the reaction of 2-chloro-4-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Chloro-4-fluorophenol+Isopropyl bromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-isopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or bromo derivatives.
Oxidation and Reduction: Formation of ketones or alcohols from the isopropoxy group.
Scientific Research Applications
2-Chloro-4-fluoro-1-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-isopropoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-iodobenzene
- 2-Chloro-4-fluoro-1-methoxybenzene
- 2-Chloro-4-fluoro-1-ethoxybenzene
Uniqueness
2-Chloro-4-fluoro-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can impart different chemical and physical properties compared to its methoxy or ethoxy analogs. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUKKDNZSHVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378663 | |
Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-71-6 | |
Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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